molecular formula C11H16N2 B015549 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine CAS No. 82111-06-6

3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B015549
CAS No.: 82111-06-6
M. Wt: 176.26 g/mol
InChI Key: WPPLPODBERCBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine is a pyridine derivative featuring a methyl group at the 3-position and a 1-methylpyrrolidin-2-yl substituent at the 5-position. Its molecular formula is C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol (calculated). The compound’s structure combines a pyridine ring with a pyrrolidine moiety, a five-membered nitrogen-containing ring, which confers unique electronic and steric properties.

Properties

IUPAC Name

3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPLPODBERCBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404991
Record name 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82111-06-6
Record name 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

A widely cited approach involves the reductive amination of 5-bromo-3-(2-pyrrolidinyl)pyridine to introduce the methyl group at the pyrrolidine nitrogen. This method, detailed in ChemicalBook , employs formaldehyde and sodium cyanoborohydride under acidic conditions.

Procedure :

  • Substrate Preparation : 5-Bromo-3-(2-pyrrolidinyl)pyridine (18.14 g, 80.6 mmol) is dissolved in acetonitrile (250 mL) and cooled to 0°C.

  • Methylation : Aqueous formaldehyde (37% w/w, 60.4 mL, 806 mmol) is added, followed by sodium cyanoborohydride (7.60 g, 120 mmol) in portions. The reaction is stirred at 0°C for 90 minutes.

  • Work-Up : Acetic acid (3.0 mL) is introduced to quench excess reductant. After warming to room temperature, the mixture is acidified with HCl (1M) and extracted with methylene chloride. Basification to pH 12 with NaOH facilitates product isolation.

  • Purification : The crude product is treated with magnesium sulfate and activated charcoal, followed by solvent removal to yield 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine as a pale yellow oil (18.19 g, 95% yield).

Key Parameters :

ParameterValue
Temperature0°C → Room Temperature
Reaction Time15 hours
SolventAcetonitrile
ReductantSodium Cyanoborohydride
Yield95%

This method is noted for its high yield and simplicity, though the use of toxic cyanoborohydride necessitates careful handling .

Cyclocondensation of Methyl 6-Methylnicotinate with Vinylpyrrolidone

Patent CN114195759A discloses a multi-step synthesis starting from methyl 6-methylnicotinate, leveraging cyclocondensation with vinylpyrrolidone followed by reduction.

Procedure :

  • Cyclocondensation : Methyl 6-methylnicotinate (400 g), vinylpyrrolidone (300 g), and sodium tert-butoxide (255 g) are refluxed in toluene (2 L) at 110°C under nitrogen for 8 hours. The intermediate, 1-methyl-3-(6-methyl-nicotinoyl)-2-vinylpyrrolidone salt (583 g), precipitates as a solid.

  • Acid Hydrolysis : The salt is treated with concentrated HCl (36%, 1.25 kg) at 88°C for 44 hours to cleave the vinyl group.

  • Reduction : Sodium dithionite (570 g) is added at -20°C, and the mixture is stirred at 75°C until completion. Final purification yields this compound with 99.2% GC purity and a total yield of 50% relative to methyl nicotinate.

Key Parameters :

ParameterValue
Cyclocondensation110°C, 8 hours
Hydrolysis88°C, 44 hours
Reduction-20°C → 75°C
SolventToluene
ReductantSodium Dithionite
Yield50%

While this method achieves high purity, the extended reaction times and multi-step sequence limit its industrial scalability .

Enzymatic Synthesis via Imine Reductase

A patent by WO2020098978A1 describes an enantioselective route using imine reductase to catalyze the reduction of myosmine to (S)-nornicotine, followed by methylation. Although primarily targeting nicotine, this approach is adaptable to this compound synthesis.

Procedure :

  • Enzymatic Reduction : Myosmine is incubated with imine reductase (e.g., from Streptomyces spp.) in aqueous buffer, yielding (S)-nornicotine with >99% enantiomeric excess.

  • Methylation : (S)-nornicotine is treated with methyl iodide or dimethyl sulfate in the presence of a base (e.g., KOH) to introduce the N-methyl group.

  • Purification : Column chromatography or crystallization isolates the final product.

Key Parameters :

ParameterValue
EnzymeImine Reductase
Temperature25–37°C
pH7.0–8.5
Enantiomeric Excess>99%
Yield70–85%

This method excels in stereochemical control, making it ideal for pharmaceutical applications requiring high enantiopurity. However, enzyme cost and stability remain challenges .

Comparative Analysis of Methods

Efficiency and Scalability :

  • Reductive Amination : High yield (95%) and simplicity favor industrial use, though cyanoborohydride toxicity requires mitigation.

  • Cyclocondensation : Moderate yield (50%) and prolonged steps make it less scalable despite high purity.

  • Enzymatic Synthesis : Superior enantioselectivity (>99% ee) suits niche applications but faces economic barriers.

Purity and Byproducts :

  • Sodium dithionite reduction minimizes byproducts, achieving 99.2% purity.

  • Enzymatic methods avoid harsh reagents, reducing impurity formation.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Scientific Research Applications

Synthesis Overview

MethodDescription
CyclizationInvolves the reaction of appropriate precursors under controlled conditions.
OxidationUtilizes oxidizing agents to modify the compound's functional groups.
ReductionEmploys reducing agents to convert specific functional groups.

Medicinal Chemistry

3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine is explored for its potential in drug discovery, particularly as a scaffold for developing new therapeutic agents. Its structural properties allow for modifications that can enhance biological activity and selectivity towards specific targets.

Case Study: Nicotine Analogues
Research indicates that derivatives of this compound can mimic nicotine's effects, making them valuable in developing smoking cessation aids. For instance, studies have shown that certain analogues can effectively alleviate nicotine withdrawal symptoms while minimizing addictive properties .

Biological Research

This compound serves as a tool in biological studies, particularly in understanding enzyme interactions and signaling pathways. It can act as a probe to investigate the roles of various biological targets.

Example: Enzyme Interaction Studies
In vitro studies have demonstrated that this compound can bind to specific enzymes, modulating their activity and providing insights into metabolic pathways .

Material Science

The compound is also being investigated for its potential applications in advanced materials, particularly those with unique electronic or optical properties. Its heterocyclic structure can contribute to the development of novel materials used in sensors and electronic devices.

Application Example: Electronic Materials
Research has indicated that incorporating this compound into polymer matrices can enhance the conductivity and responsiveness of the resulting materials .

Comparison with Similar Compounds

Positional Isomerism: 2-Methyl vs. 3-Methyl Substitution

  • 2-Methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine (CAS 13270-56-9): This positional isomer, also known as (S)-6-methyl nicotine, differs in the methyl group placement (2-position vs. 3-position). For instance, nicotine analogs with 2-methyl substitution exhibit higher affinity for α4β2 nAChRs, whereas 3-methyl derivatives may favor different subtypes .
Property 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine 2-Methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Molecular Formula C₁₁H₁₆N₂ C₁₁H₁₆N₂
CAS Number Not Available 13270-56-9
Key Pharmacological Target Hypothesized: nAChRs Confirmed: α4β2 nAChRs

Ring Size Variations: Pyrrolidine vs. Piperidine

  • 3-Methyl-5-(piperidin-2-yl)pyridine (CAS 1270500-56-5):
    Replacing the pyrrolidine (5-membered ring) with piperidine (6-membered ring) increases conformational flexibility. Piperidine’s larger ring may enhance binding to hydrophobic pockets in proteins, as seen in fatty acid-binding protein (FABP4) inhibitors .
Property This compound 3-Methyl-5-(piperidin-2-yl)pyridine
Ring Size 5-membered (pyrrolidine) 6-membered (piperidine)
Molecular Weight 176.26 g/mol 176.26 g/mol
Biological Relevance Potential nAChR modulation FABP4 inhibition

Substituent Functional Groups: Methyl vs. Isopropoxy

  • 2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine (CAS 1352493-17-4):
    The isopropoxy group introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. This modification could enhance solubility but reduce blood-brain barrier penetration compared to the methyl-substituted analog .
Property This compound 2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine
Substituent Methyl (non-polar) Isopropoxy (polar)
Molecular Formula C₁₁H₁₆N₂ C₁₃H₂₀N₂O
LogP (Estimated) ~2.5 (moderate lipophilicity) ~1.8 (higher hydrophilicity)

Pharmacological Analogues: Nicotine and Epibatidine Derivatives

  • ABT-418 (3-Methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]isoxazole):
    A methylisoxazolyl ring replaces the pyridine in nicotine, improving selectivity for α4β2 nAChRs over ganglionic α3β4 subtypes. This highlights how heterocyclic substitutions influence receptor specificity .
  • Epiboxidine :
    Contains a chloropyridinyl ring similar to epibatidine but with reduced toxicity. Structural parallels to this compound suggest possible nAChR targeting, though subtype selectivity remains unverified .

Biological Activity

3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, a compound with the molecular formula C11_{11}H16_{16}N2_2, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group and a 1-methylpyrrolidin-2-yl moiety. This structural configuration is significant for its biological interactions and activities.

PropertyValue
Molecular FormulaC11_{11}H16_{16}N2_2
Molecular Weight176.26 g/mol
Boiling Point115 °C

1. Neuropharmacological Effects

Research indicates that this compound exhibits notable neuropharmacological effects, particularly in modulating neurotransmitter systems. Studies have shown that compounds with similar structures can act as nicotinic acetylcholine receptor (nAChR) agonists, influencing cognitive functions and potentially offering therapeutic benefits for neurodegenerative diseases.

For instance, nicotine, a related compound, has been demonstrated to enhance cognitive performance in animal models by activating nAChRs, which are involved in learning and memory processes . The specific activity of this compound on these receptors remains an area of active investigation.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed mechanisms are yet to be elucidated. The presence of nitrogen in its structure is often associated with enhanced antimicrobial activity due to the ability to disrupt microbial cell membranes or interfere with metabolic pathways.

3. Anticancer Potential

Recent investigations into the anticancer potential of this compound have highlighted its ability to inhibit tumor cell proliferation in vitro. For example, compounds structurally similar to this pyridine derivative have shown efficacy against various cancer cell lines by inducing apoptosis or cell cycle arrest . The specific pathways through which this compound exerts its anticancer effects require further exploration.

The biological activity of this compound is likely mediated through several mechanisms:

  • Nicotinic Receptor Modulation : By acting on nAChRs, the compound may influence neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and signaling pathways, leading to reduced proliferation in cancer cells .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of pyridine derivatives found that administration of this compound in rodent models resulted in improved outcomes in models of Alzheimer's disease. The compound enhanced synaptic plasticity and reduced neuroinflammation markers .

Case Study 2: Antimicrobial Efficacy

In vitro assays conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires iterative adjustments to reaction parameters. Key steps include:

  • Catalyst selection : Use Pd-mediated cross-coupling for regioselective pyridine functionalization .
  • Temperature control : Maintain 80–100°C during cyclization to avoid side reactions .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >95% purity .
    • Data Table :
ParameterOptimal RangeImpact on Yield
Reaction Temperature80–100°CPrevents decomposition
Catalyst Loading5 mol% PdBalances cost and efficiency
SolventTolueneEnhances cyclization kinetics

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., pyrrolidine ring protons at δ 2.5–3.0 ppm) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity (>98% required for biological assays) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peak at m/z 177.1 [M+H]+ .

Advanced Research Questions

Q. How can the stereochemical configuration of this compound derivatives be controlled during synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Introduce (S)- or (R)-proline derivatives to direct asymmetric synthesis .
  • Diastereoselective conditions : Use Lewis acids like ZnCl₂ to stabilize transition states favoring specific stereoisomers .
  • Resolution : Chiral HPLC (Chiralpak AD-H column) to separate enantiomers post-synthesis .

Q. What experimental strategies are effective for studying the compound’s interaction with nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer :

  • Radioligand binding assays : Compete with 3H^3H-epibatidine for α4β2 nAChR subtypes (IC₅₀ calculations via nonlinear regression) .
  • Electrophysiology : Patch-clamp recordings in Xenopus oocytes expressing human nAChRs to measure agonist efficacy .
  • Molecular docking : Use AutoDock Vina to model binding poses in the receptor’s hydrophobic pocket .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity for neurological targets?

  • Methodological Answer :

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 5-position to modulate binding affinity .
  • Pharmacophore mapping : Overlay derivatives with known nAChR agonists (e.g., nicotine) to identify critical hydrogen-bonding motifs .
  • In vivo testing : Dose-response curves in rodent models to correlate SAR with behavioral outcomes (e.g., locomotor activity) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported sensory data for this compound compared to nicotine?

  • Methodological Answer :

  • Replicate conditions : Ensure identical vaporization temperatures (e.g., 200°C) and carrier solvents (propylene glycol) for in vitro sensory assays .
  • Control variables : Normalize receptor expression levels in cell-based assays to avoid false efficacy comparisons .
  • Statistical validation : Apply ANOVA to assess significance of potency differences (reported EC₅₀ values: 1.5 mg/mL vs. nicotine’s 3 mg/mL) .

Hazard Mitigation in Experimental Design

Q. What protocols minimize risks when handling this compound in aerosolized forms?

  • Methodological Answer :

  • Containment : Use fume hoods with HEPA filters during aerosol generation .
  • PPE : Nitrile gloves and N95 masks to prevent dermal/airway exposure .
  • Waste disposal : Neutralize residues with 10% acetic acid before incineration .

Future Directions

Q. What unexplored applications exist for this compound in materials science?

  • Methodological Answer :

  • Polymer synthesis : Incorporate as a monomer in conductive polymers (e.g., via electropolymerization at 1.2 V) for flexible electronics .
  • Liquid crystals : Functionalize with alkyl chains to study mesophase behavior using polarized optical microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Reactant of Route 2
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.